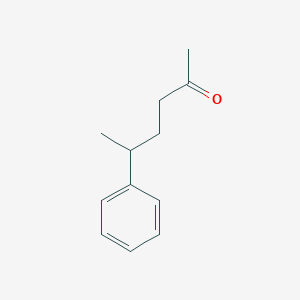
5-Phenylhexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylhexan-2-one is an organic compound with the molecular formula C12H16O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Phenylhexan-2-one can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 2-hexanone in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield .
Industrial Production Methods
On an industrial scale, this compound is produced through the oxidation of 5-phenyl-2-hexanol. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction is carefully monitored to prevent over-oxidation and to maximize the yield of the desired ketone.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenylhexan-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols, such as 5-phenyl-2-hexanol.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents (e.g., phenylmagnesium bromide) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols (e.g., 5-phenyl-2-hexanol).
Substitution: Various substituted ketones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Phenylhexan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving ketones.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used as a solvent and in the production of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of 5-Phenylhexan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various products depending on the nature of the nucleophile and the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
2-Hexanone: A simpler ketone with a similar structure but without the phenyl group.
5-Phenyl-2-pentanone: Similar structure but with one less carbon in the chain.
Acetophenone: Contains a phenyl group bonded directly to the carbonyl carbon.
Uniqueness
5-Phenylhexan-2-one is unique due to the presence of both a phenyl group and a hexanone chain. This combination imparts distinct chemical properties, making it useful in specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
18216-74-5 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
5-phenylhexan-2-one |
InChI |
InChI=1S/C12H16O/c1-10(8-9-11(2)13)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
Clave InChI |
UBTPKYDISLNBLJ-UHFFFAOYSA-N |
SMILES |
CC(CCC(=O)C)C1=CC=CC=C1 |
SMILES canónico |
CC(CCC(=O)C)C1=CC=CC=C1 |
Key on ui other cas no. |
18216-74-5 |
Sinónimos |
5-Phenyl-2-hexanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


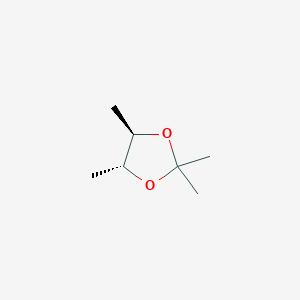
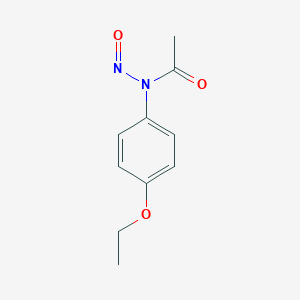
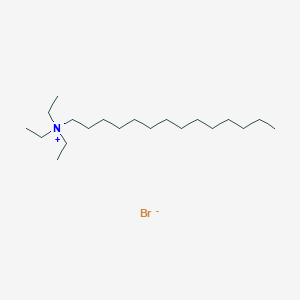
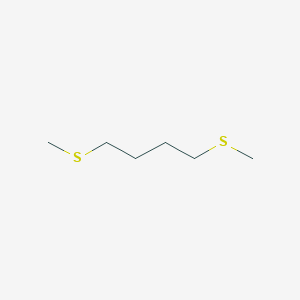

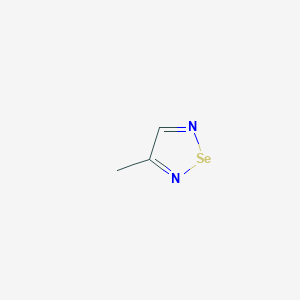
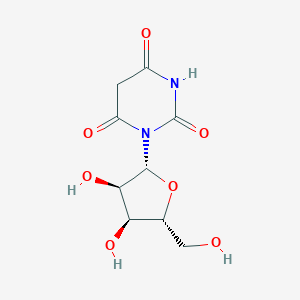
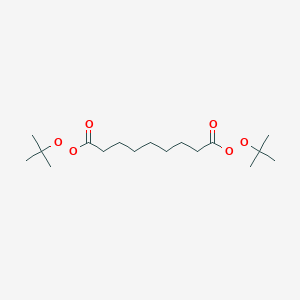
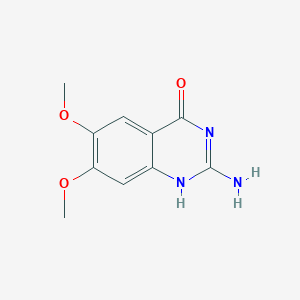
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)
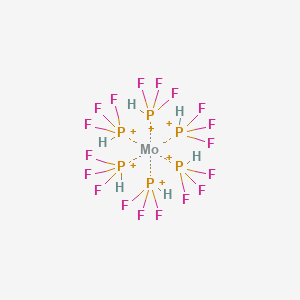
![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
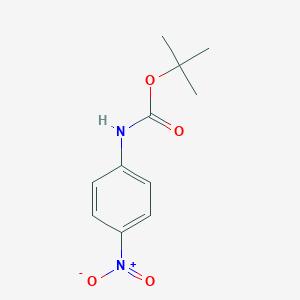
![1-amino-4-[4-[[methyl-(4-methylphenyl)sulfonylamino]methyl]anilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B96238.png)
